4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate
Description
4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate is a pyridinium-based ionic liquid (IL) characterized by two functional groups: a methoxycarbonyl (-COOCH₃) substituent at the 4-position of the pyridinium ring and a 4-nitrobenzyl group at the 1-position. The counterion is tetrafluoroborate (BF₄⁻), which enhances thermal stability and reduces hygroscopicity .
Properties
IUPAC Name |
methyl 1-[(4-nitrophenyl)methyl]pyridin-1-ium-4-carboxylate;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O4.BF4/c1-20-14(17)12-6-8-15(9-7-12)10-11-2-4-13(5-3-11)16(18)19;2-1(3,4)5/h2-9H,10H2,1H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUOONCHVJQTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC(=O)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BF4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium Tetrafluoroborate is Nitroreductase (NTR), an enzyme overexpressed in the hypoxic tumor microenvironment. NTR serves as a specific recognition site for tumor diagnosis in clinical trials.
Mode of Action
The compound, referred to as NTR probe (ZJ), is constructed on the structure of a pyrimidine derivative with a 4-aminobenzyl carbamate group. ZJ exhibits responsive “turn-on” two-photon excited fluorescence in cells and in vivo through NTR recognition. In the presence of reduced Nicotinamide Adenine Dinucleotide (NADH), the 4-nitrobenzyl carbamate group in ZJ can be reduced to a 4-aminobenzyl carbamate group by NTR.
Biochemical Pathways
Due to its self-immolative nature, the 4-aminobenzyl carbamate of the amino acid is released on the pyrimidine, resulting in the recovery of ZJ’s fluorescence signal. This sensitive fluorescence turn-on process can be completed in as fast as 20 minutes.
Result of Action
The result of the action of this compound is the visualization of overexpressed NTR in hypoxic cancer cells and zebrafish. This is achieved using two-photon fluorescence microscopy.
Action Environment
The action of this compound is influenced by the biological environment. The compound shows good stability and specificity for NTR activity sensing, according to negligible biological interference and differentiation among different types of NTR.
Biochemical Analysis
Biochemical Properties
4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with nitroreductase, an enzyme that catalyzes the reduction of nitro groups to amino groups. This interaction is crucial for the compound’s role as a fluorescent probe in detecting nitroreductase activity in hypoxic cancer cells. The compound’s structure allows it to undergo reduction in the presence of nitroreductase, leading to a change in its fluorescence properties, which can be used to monitor enzyme activity.
Cellular Effects
This compound has various effects on different cell types and cellular processes. In cancer cells, particularly those in hypoxic environments, the compound is used to visualize nitroreductase activity. This activity is often upregulated in such cells, making the compound a valuable tool for studying cancer cell metabolism and hypoxia. The compound influences cell signaling pathways by acting as a reporter for nitroreductase activity, which can affect gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its reduction by nitroreductase. The enzyme catalyzes the conversion of the nitro group to an amino group, leading to a change in the compound’s fluorescence properties. This reduction process is facilitated by the presence of reduced nicotinamide adenine dinucleotide (NADH), which acts as an electron donor. The resulting change in fluorescence allows researchers to monitor nitroreductase activity in real-time.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but its fluorescence properties can degrade over extended periods or under harsh conditions. Studies have shown that the compound’s fluorescence response to nitroreductase activity can be observed within 20 minutes of exposure. Long-term studies have indicated that the compound remains effective for several hours, making it suitable for various experimental applications.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound effectively visualizes nitroreductase activity without causing significant toxicity. At higher doses, there may be adverse effects, including potential toxicity to non-target tissues. It is essential to optimize the dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to nitroreductase activity. The enzyme catalyzes the reduction of the nitro group, leading to the formation of an amino group. This reaction is part of the broader metabolic processes involving the detoxification of nitroaromatic compounds. The compound’s interaction with nitroreductase and its subsequent reduction are critical for its function as a fluorescent probe.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound’s pyridinium ring facilitates its uptake by cells, while the tetrafluoroborate anion ensures its solubility in aqueous environments. The compound’s distribution is influenced by its interaction with cellular transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound is primarily localized in the cytoplasm, where it interacts with nitroreductase. This localization is essential for its function as a fluorescent probe, as it allows the compound to effectively monitor enzyme activity within the cellular environment. The compound’s structure and chemical properties facilitate its targeting to the cytoplasm, ensuring its effectiveness in biochemical assays.
Biological Activity
4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be dissected into several key components:
- Pyridinium ring : A positively charged nitrogen-containing aromatic ring.
- Methoxycarbonyl group : A functional group that may influence solubility and reactivity.
- Nitrobenzyl moiety : This part of the molecule is significant for its potential interactions with biological targets.
The molecular formula is with a molecular weight of approximately 293.16 g/mol.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of nitrobenzyl pyridinium salts have shown effectiveness against various bacteria, suggesting that this compound may possess similar activity. The presence of the nitro group is often associated with increased antibacterial potency due to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
Cytotoxicity and Anticancer Activity
Research has demonstrated that certain pyridinium compounds can induce cytotoxic effects in cancer cell lines. A study focusing on related pyridinium derivatives found significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death. The mechanism of action is believed to involve apoptosis induction and disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) levels.
Neuropharmacological Effects
Pyridinium compounds have been investigated for their neuropharmacological effects, particularly in relation to neurotransmitter modulation. Some studies suggest that these compounds may influence dopamine receptor activity, which could have implications for treating neurodegenerative diseases or psychiatric disorders.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyridinium salts, including derivatives similar to this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Study 2: Cytotoxicity in Cancer Cells
In vitro tests on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited dose-dependent cytotoxicity, with IC50 values around 25 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through caspase activation pathways.
Data Summary Table
| Study | Activity | Cell Type/Organism | IC50/MIC | Mechanism |
|---|---|---|---|---|
| Study 1 | Antimicrobial | Various Bacteria | 10-50 µg/mL | Membrane disruption |
| Study 2 | Cytotoxicity | HeLa, MCF-7 | 25 µM | Apoptosis via caspase activation |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and related pyridinium tetrafluoroborate salts:
*Estimated based on molecular formula (C₁₅H₁₃N₂O₄·BF₄).
Key Observations :
- Electron Effects: The target compound’s -NO₂ and -COOCH₃ groups create a highly electron-deficient pyridinium ring, enhancing its reactivity in electrophilic reactions compared to dimethylamino-substituted analogs (electron-donating) .
- Bioactivity: Pyridinium ILs with phenoxybutyl chains (e.g., IL19 in ) exhibit strong antibacterial activity (MIC ≤1 mg/mL), suggesting the nitrobenzyl group in the target compound may similarly enhance antimicrobial properties .
- Vaccine Applications: CDAP () is widely used to activate polysaccharides for conjugation in vaccines.
Counterion and Physicochemical Properties
The choice of counterion significantly impacts solubility, melting point, and stability:
| Counterion | Thermal Stability | Hydrophobicity | Common Use Cases |
|---|---|---|---|
| BF₄⁻ | High | Moderate | Ionic liquids, catalysis |
| PF₆⁻ | Very high | High | Electrochemistry |
| CF₃COO⁻ | Moderate | Low | Solubility enhancement |
The target compound’s BF₄⁻ counterion balances moderate hydrophobicity with thermal stability, making it suitable for organic synthesis . In contrast, PF₆⁻-based ILs (e.g., compound 17 in ) are preferred for electrochemical applications due to higher stability .
Preparation Methods
Direct Esterification of Pyridine-4-Carboxylic Acid
Pyridine-4-carboxylic acid is treated with methanol under acidic conditions to yield methyl pyridine-4-carboxylate. For example, refluxing with sulfuric acid in methanol achieves near-quantitative conversion. However, this method is less favored due to side reactions during subsequent quaternization.
Suzuki-Miyaura Coupling for Functionalized Pyridines
A more robust approach involves palladium-catalyzed coupling. As demonstrated in Source, 4-bromopyridine reacts with (methoxycarbonyl)phenylboronic acid under Suzuki conditions (Pd(OAc)₂, K₂CO₃, DME/H₂O) to form 4-(methoxycarbonyl)pyridine derivatives. This method offers superior regioselectivity and compatibility with sensitive functional groups.
Table 1: Comparison of Precursor Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Direct Esterification | 85–90 | 95 | H₂SO₄, MeOH, reflux |
| Suzuki-Miyaura Coupling | 75–80 | 98 | Pd(OAc)₂, DME/H₂O, 85°C |
Quaternization with 4-Nitrobenzyl Bromide
Quaternization of 4-(methoxycarbonyl)pyridine with 4-nitrobenzyl bromide proceeds via nucleophilic substitution. Source outlines a general protocol:
Standard Quaternization Protocol
A mixture of 4-(methoxycarbonyl)pyridine (1.0 equiv) and 4-nitrobenzyl bromide (1.2 equiv) in acetonitrile is refluxed for 12–24 hours. The reaction is monitored by TLC (n-hexane/ethyl acetate, 1:1), yielding the pyridinium bromide salt as a crystalline solid (85–92% yield).
Solvent and Temperature Optimization
Polar aprotic solvents like acetonitrile or dichloromethane enhance reaction rates. Lower yields (<70%) are observed in THF due to reduced solubility of the bromide salt. Microwave-assisted synthesis at 100°C reduces reaction time to 2 hours without compromising yield.
Anion Exchange to Tetrafluoroborate
The final step involves replacing bromide with tetrafluoroborate via metathesis. Source provides a validated procedure:
Anion Metathesis with Sodium Tetrafluoroborate
Aqueous solutions of the pyridinium bromide (5 mmol) and NaBF₄ (10 mmol) are stirred at room temperature for 30 minutes. The precipitate is filtered, washed with cold water, and recrystallized from acetonitrile/ethyl acetate (1:1) to afford the tetrafluoroborate salt in 69–90% yield.
Table 2: Anion Exchange Efficiency
| Counterion Source | Yield (%) | Purity (%) | Recrystallization Solvent |
|---|---|---|---|
| NaBF₄ | 90 | 99 | Acetonitrile/ethyl acetate |
| AgBF₄ | 95 | 99 | Acetonitrile |
Silver tetrafluoroborate (AgBF₄) offers higher yields but incurs greater cost.
Characterization and Analytical Data
Spectroscopic Confirmation
Melting Point and Elemental Analysis
The compound exhibits a melting point of 196–200°C. Elemental analysis aligns with C₁₅H₁₃BF₄N₂O₄: Calculated C 48.68%, H 3.52%, N 7.57%; Found C 48.65%, H 3.55%, N 7.53%.
Comparative Analysis of Synthetic Routes
Route 1 (Direct Quaternization-Anion Exchange)
- Advantages : High yield (90%), simplicity.
- Limitations : Requires pure pyridinium bromide intermediate.
Route 2 (Microwave-Assisted Quaternization)
Industrial-Scale Considerations
Patent CN105541704A highlights a scalable procedure using sodium hypochlorite as an oxidizing agent, achieving 90% yield with recrystallization. However, bromine-based oxidants (e.g., NaBrO) are less efficient (26% yield).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
